2-[Carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid
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Overview
Description
cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cyclic GMP-AMP synthase (cGAS). This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating immune responses. cGAS-IN-1 has shown potential anti-inflammatory properties by inhibiting the abnormal activation of cGAS, which is linked to various immune-mediated inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cGAS-IN-1 involves several steps, starting with the preparation of the flavonoid core structure. The synthetic route typically includes the following steps:
Formation of the Flavonoid Core: This involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions to form the flavonoid backbone.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, or halogen groups to the flavonoid core through electrophilic aromatic substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain cGAS-IN-1 in its pure form.
Industrial Production Methods
Industrial production of cGAS-IN-1 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors to produce the flavonoid core and its functionalized derivatives.
Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cGAS-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert cGAS-IN-1 to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the flavonoid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cGAS-IN-1, each with distinct chemical and biological properties .
Scientific Research Applications
cGAS-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and functionalization of flavonoids.
Biology: Investigated for its role in modulating the cGAS-STING pathway, which is crucial for innate immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting cGAS activity.
Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in pharmaceutical studies
Mechanism of Action
cGAS-IN-1 exerts its effects by inhibiting the activity of cyclic GMP-AMP synthase (cGAS). The compound binds to the active site of cGAS, preventing it from catalyzing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition blocks the downstream activation of the stimulator of interferon genes (STING) pathway, thereby reducing the production of type I interferons and other inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
RU.521: Another selective cGAS inhibitor with anti-inflammatory effects.
Compound 3: A novel cGAS covalent inhibitor with promising therapeutic efficacy in inflammatory disease models.
Uniqueness of cGAS-IN-1
cGAS-IN-1 is unique due to its specific flavonoid structure, which provides distinct binding properties and inhibitory activity against cGAS. Its potential anti-inflammatory properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H19NO8 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
RMQTZPUNTDZXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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